molecular formula C13H22ClNO B2459163 Spiro[adamantane-2,2'-morpholine];hydrochloride CAS No. 2305252-92-8

Spiro[adamantane-2,2'-morpholine];hydrochloride

Cat. No.: B2459163
CAS No.: 2305252-92-8
M. Wt: 243.78
InChI Key: AJNZKERMWVYOJD-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2’-morpholine];hydrochloride is a chemical compound characterized by a spiro linkage between an adamantane and a morpholine ring. This unique structure imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[adamantane-2,2’-morpholine];hydrochloride typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method includes the use of microwave-assisted multicomponent reactions, which have been shown to accelerate reaction rates and improve yields . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of Spiro[adamantane-2,2’-morpholine];hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-morpholine];hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

Spiro[adamantane-2,2’-morpholine];hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,2’-morpholine]
  • Spiro[adamantane-2,2’-pyrrolidine]
  • Spiro[adamantane-2,2’-piperidine]

Uniqueness

Spiro[adamantane-2,2’-morpholine];hydrochloride is unique due to its spiro linkage and the presence of both adamantane and morpholine rings. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

spiro[adamantane-2,2'-morpholine];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-2-15-13(8-14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZKERMWVYOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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